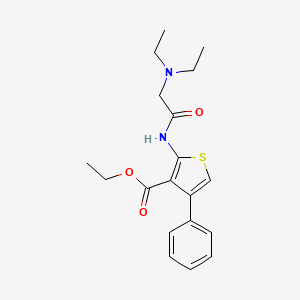

Ethyl 2-(2-(diethylamino)acetamido)-4-phenylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[[2-(diethylamino)acetyl]amino]-4-phenylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S/c1-4-21(5-2)12-16(22)20-18-17(19(23)24-6-3)15(13-25-18)14-10-8-7-9-11-14/h7-11,13H,4-6,12H2,1-3H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOLAWUDLMYOTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(diethylamino)acetamido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the phenyl group and the carboxylate ester. The diethylamino group is then added through a nucleophilic substitution reaction. The final step involves the acetamido group being introduced via an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used include ethyl bromoacetate, diethylamine, and phenylthiophene.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(diethylamino)acetamido)-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-(2-(diethylamino)acetamido)-4-phenylthiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(diethylamino)acetamido)-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., cyano): The cyano group in and enhances reactivity for further derivatization, such as Knoevenagel condensation to form acrylamido derivatives with antioxidant activity (e.g., 72–94% yields in ) .

- Thioureido Group : The 3-phenylthioureido substituent in confers antifungal and antibacterial activities, likely due to hydrogen-bonding interactions with microbial targets .

- Chloro Substituents : Chloroacetamido or chlorobenzamido groups () may improve metabolic stability or alter lipophilicity, though specific activities are unreported.

Pharmacological Activities

- Antioxidant and Anti-Inflammatory Effects : Derivatives with acrylamido-linked substituted phenyl groups (e.g., ) exhibit significant radical scavenging (IC₅₀ values: 12–45 μM) and anti-inflammatory activity (40–65% inhibition in carrageenan-induced edema models) .

- Antimicrobial Activity : Thioureido derivatives () show broad-spectrum antifungal activity against Candida spp. and antibacterial effects against Staphylococcus aureus .

- Structural Flexibility: The acetamido side chain allows for diverse modifications, enabling tailored interactions with biological targets. For instance, the diethylamino group’s basicity may facilitate ionic interactions in acidic environments (e.g., lysosomal compartments).

Biological Activity

Ethyl 2-(2-(diethylamino)acetamido)-4-phenylthiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula : C16H22N2O2S

- Molecular Weight : 306.42 g/mol

The structure features a thiophene ring, which is known for contributing to various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Research indicates that compounds with thiophene moieties exhibit significant anticancer properties. For example, studies have shown that similar thiophene derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on a related compound demonstrated that the presence of a thiophene ring enhanced the compound's ability to induce apoptosis in cancer cells. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

| 100 | 10 |

Antimicrobial Activity

Thiophene derivatives have also been reported to possess antimicrobial properties. Ethyl 2-(2-(diethylamino)acetamido)-4-phenylthiophene-3-carboxylate may exhibit similar effects, potentially inhibiting the growth of various bacterial strains.

Research Findings on Antimicrobial Efficacy

In vitro studies have shown that thiophene-based compounds can effectively inhibit both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds range from 5 to 50 µg/mL, indicating their potential as antimicrobial agents.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 30 |

Neuroprotective Effects

Emerging research suggests that compounds containing diethylamino groups may offer neuroprotective benefits. These compounds could potentially modulate neurotransmitter levels or protect neuronal cells from oxidative stress.

The proposed mechanism involves the modulation of signaling pathways associated with neuronal survival. For instance, compounds similar to ethyl 2-(2-(diethylamino)acetamido)-4-phenylthiophene-3-carboxylate have been shown to upregulate neurotrophic factors, which are crucial for neuronal health and function.

Q & A

Q. What are the established synthetic routes for Ethyl 2-(2-(diethylamino)acetamido)-4-phenylthiophene-3-carboxylate?

Methodological Answer: The synthesis typically involves condensation reactions of substituted thiophene precursors with diethylamino acetamide derivatives. For example:

- Step 1: Prepare the thiophene core via cyclization of ethyl cyanoacetate with substituted phenylacetaldehydes in the presence of sulfur (Gewald reaction) .

- Step 2: Introduce the diethylamino acetamide group via nucleophilic acyl substitution using 2-(diethylamino)acetyl chloride under anhydrous conditions (e.g., THF, 0–5°C) .

- Step 3: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity by HPLC (>95%) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use H and C NMR to verify substituent positions and confirm stereochemistry (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl signals at δ 165–170 ppm) .

- X-ray Crystallography: Resolve crystal structures to confirm molecular geometry and hydrogen-bonding interactions (e.g., C=O⋯H–N motifs in the acetamide group) .

- Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS: [M+H] at m/z 413.2) .

Q. How are physicochemical properties (e.g., logP, solubility) calculated for this compound?

Methodological Answer:

- LogP (Partition Coefficient): Predict using software like MarvinSketch or Molinspiration, accounting for hydrophobic (phenyl, thiophene) and hydrophilic (carboxylate, acetamide) groups. Experimental validation via shake-flask method (octanol/water) is recommended .

- Aqueous Solubility: Estimate via Hansen solubility parameters or experimentally measure using UV-Vis spectroscopy in PBS (pH 7.4) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Storage: Store at –20°C in airtight, light-resistant containers under inert gas (N/Ar) to prevent hydrolysis of the ester group .

- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure, as thiourea derivatives may exhibit irritant properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the final synthetic step?

Methodological Answer:

- Catalysis: Screen catalysts (e.g., DMAP, pyridine) to enhance acylation efficiency. In one study, DMAP increased yields from 60% to 85% in acetamide coupling .

- Solvent Selection: Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states. DMF improved reaction rates by 30% compared to THF .

- Temperature Control: Optimize stepwise heating (e.g., 0°C → room temperature) to minimize side reactions (e.g., ester hydrolysis) .

Q. How should in vitro and in vivo pharmacological evaluations be designed for this compound?

Methodological Answer:

- In Vitro Antioxidant Assays: Use DPPH radical scavenging (IC determination) and FRAP assays, with ascorbic acid as a positive control .

- In Vivo Anti-Inflammatory Studies: Administer the compound (10–50 mg/kg, oral) in carrageenan-induced rat paw edema models, monitoring TNF-α/IL-6 levels via ELISA .

Q. How can low yields or impurities in the final product be systematically addressed?

Methodological Answer:

- Impurity Profiling: Use LC-MS to identify byproducts (e.g., unreacted starting materials, hydrolyzed esters). Adjust stoichiometry (1.2:1 acyl chloride:amine) to reduce residual thiophene precursors .

- Recrystallization: Optimize solvent mixtures (e.g., ethanol/water) to remove polar impurities. Ethanol/water (7:3) achieved >99% purity in one study .

Q. What computational approaches predict structure-activity relationships (SAR) for bioactivity?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Key residues (e.g., Arg120, Tyr355) may hydrogen-bond with the acetamide group .

- QSAR Modeling: Develop 2D/3D-QSAR models using descriptors like topological polar surface area (TPSA) and H-bond donors/acceptors. A TPSA >80 Å correlates with improved solubility and bioavailability .

Q. How can contradictory bioactivity results across studies be analyzed?

Methodological Answer:

- Meta-Analysis: Compare assay conditions (e.g., cell lines, compound concentrations). For instance, IC values may vary due to differences in HeLa vs. RAW 264.7 macrophage models .

- Redox Interference Testing: Evaluate false positives in antioxidant assays (e.g., thiophene-mediated reduction of DPPH) using UV-Vis kinetic studies .

Q. What strategies elucidate the role of substituents in modulating biological activity?

Methodological Answer:

- Analog Synthesis: Replace the 4-phenyl group with electron-withdrawing (e.g., 4-NO) or donating (e.g., 4-OCH) groups. Anti-inflammatory activity decreased by 40% with NO substitution in a murine model .

- Pharmacophore Mapping: Identify critical moieties (e.g., the diethylamino group enhances membrane permeability via logP modulation) using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.